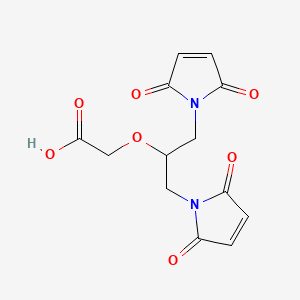
diMal-O-CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
diMal-O-CH2COOH: is a cleavable linker utilized in antibody-drug conjugates (ADCs). This compound is known for its ability to link antibodies to drugs, allowing for targeted delivery of therapeutic agents to specific cells, such as cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diMal-O-CH2COOH involves multiple steps, including the formation of intermediate compounds. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: diMal-O-CH2COOH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
diMal-O-CH2COOH has a wide range of scientific research applications, including:
Chemistry: Used as a cleavable linker in the synthesis of complex molecules.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Utilized in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: Applied in the production of advanced materials and chemical products .
Mécanisme D'action
The mechanism of action of diMal-O-CH2COOH involves its ability to form stable linkages with antibodies and drugs. This allows for the targeted delivery of therapeutic agents to specific cells. The molecular targets and pathways involved include the binding of the linker to specific receptors on the cell surface, leading to the internalization and release of the drug within the cell .
Comparaison Avec Des Composés Similaires
- diMal-O-CH2COOH
- This compound
- This compound
Comparison: this compound is unique in its ability to form stable and cleavable linkages, making it highly effective for targeted drug delivery. Compared to other similar compounds, it offers greater stability and specificity, which enhances its effectiveness in therapeutic applications .
Propriétés
Formule moléculaire |
C13H12N2O7 |
|---|---|
Poids moléculaire |
308.24 g/mol |
Nom IUPAC |
2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetic acid |
InChI |
InChI=1S/C13H12N2O7/c16-9-1-2-10(17)14(9)5-8(22-7-13(20)21)6-15-11(18)3-4-12(15)19/h1-4,8H,5-7H2,(H,20,21) |
Clé InChI |
JREDLPVQALHAIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CC(CN2C(=O)C=CC2=O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


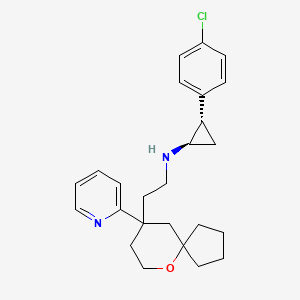

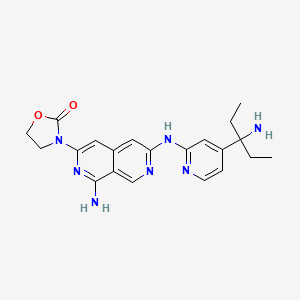
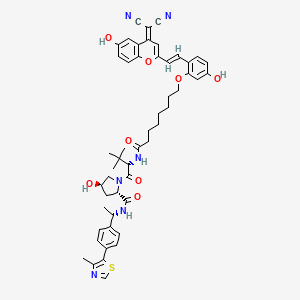
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)
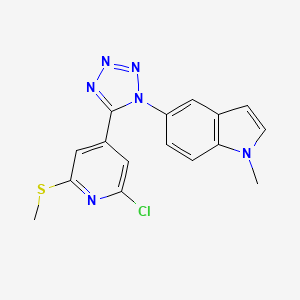
![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)
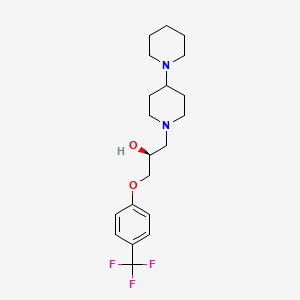
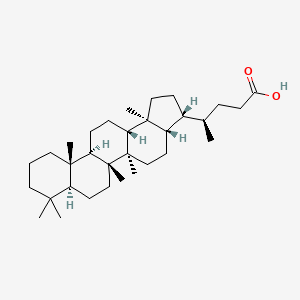
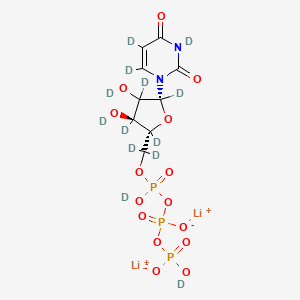
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
